Ethyl 5-phenylpiperidine-3-carboxylate

Stereochemistry Chiral Synthesis CNS Ligand Design

Ethyl 5-phenylpiperidine-3-carboxylate (CAS 1193238-00-4; C₁₄H₁₉NO₂; MW 233.31) is a piperidine-based heterocyclic building block characterized by a 3-ethyl ester and a 5-phenyl substituent on the saturated six-membered piperidine ring. The compound is supplied commercially as a racemic mixture with no vendor-verified stereochemical purity specifications available in open databases.

Molecular Formula C14H19NO2
Molecular Weight 233.311
CAS No. 1193238-00-4
Cat. No. B2844198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-phenylpiperidine-3-carboxylate
CAS1193238-00-4
Molecular FormulaC14H19NO2
Molecular Weight233.311
Structural Identifiers
SMILESCCOC(=O)C1CC(CNC1)C2=CC=CC=C2
InChIInChI=1S/C14H19NO2/c1-2-17-14(16)13-8-12(9-15-10-13)11-6-4-3-5-7-11/h3-7,12-13,15H,2,8-10H2,1H3
InChIKeyJRNCDZFPELCBHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-phenylpiperidine-3-carboxylate (CAS 1193238-00-4) Compound Profile for Scientific Procurement


Ethyl 5-phenylpiperidine-3-carboxylate (CAS 1193238-00-4; C₁₄H₁₉NO₂; MW 233.31) is a piperidine-based heterocyclic building block characterized by a 3-ethyl ester and a 5-phenyl substituent on the saturated six-membered piperidine ring [1]. The compound is supplied commercially as a racemic mixture with no vendor-verified stereochemical purity specifications available in open databases [2]. Its structural scaffold—a phenyl-substituted piperidine-3-carboxylate—places it within a broader class of compounds investigated as intermediates for CNS-active ligands, including potential applications as CCR5 antagonists for HIV and inflammatory disease research and as sigma receptor-targeted small molecules [3]. Limited primary research literature exists specifically evaluating the isolated biological activity of this ethyl ester derivative; most references to this CAS number appear in compound databases and supplier catalogs rather than peer-reviewed bioactivity studies. The compound serves primarily as a synthetic intermediate or reference standard, with procurement value tied to its utility in downstream derivatization via N-functionalization, ester hydrolysis, or reduction pathways [4].

Why Generic Substitution of Ethyl 5-phenylpiperidine-3-carboxylate (CAS 1193238-00-4) Fails: Stereochemical and Functional Group Constraints


Generic substitution among phenylpiperidine carboxylates is precluded by three compound-specific constraints with direct procurement implications. First, this CAS number (1193238-00-4) is supplied as a racemic mixture of unspecified cis/trans diastereomeric composition; in contrast, chiral phenylpiperidine intermediates such as (3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate (CAS 749192-64-1) are supplied as single enantiomers with defined stereochemistry, yielding different stereochemical outcomes upon further derivatization . Second, the ethyl ester moiety at the 3-position is a specific, defined functional handle that differs critically from carboxylic acid analogs (e.g., 5-phenylpiperidine-3-carboxylic acid, CAS 1421604-85-4), N-Boc-protected analogs (e.g., 1-tert-butoxycarbonyl-5-phenylpiperidine-3-carboxylic acid, CAS 885274-99-7), and methyl ester counterparts (e.g., methyl 5-phenylpiperidine-3-carboxylate, CAS 939412-04-1)—each offering different solubility profiles, reactivity toward nucleophiles, and protecting group compatibility [1]. Third, the 5-phenyl substitution pattern on the piperidine ring is positional—substituting with a 4-phenylpiperidine analog introduces different conformational constraints and molecular geometry that alter receptor binding and synthetic trajectory. These are not interchangeable building blocks; procurement decisions must account for the exact substitution pattern, ester type, and stereochemical composition specified by the intended synthetic route .

Quantitative Differentiation Evidence: Ethyl 5-phenylpiperidine-3-carboxylate (CAS 1193238-00-4) vs. Structural Analogs


Stereochemical Composition: Racemic Mixture vs. Single-Enantiomer Phenylpiperidine Carboxylates

CAS 1193238-00-4 is supplied as a racemic mixture with no defined stereochemical purity (cis/trans diastereomeric composition unspecified) [1]. In contrast, the chiral analog (3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate (CAS 749192-64-1) is supplied as a single enantiomer with defined stereochemistry . For applications requiring stereochemical control, this distinction determines whether chiral resolution or asymmetric synthesis steps are necessary post-procurement.

Stereochemistry Chiral Synthesis CNS Ligand Design

Molecular Weight and Physicochemical Differentiation from Carboxylic Acid and Methyl Ester Analogs

Ethyl 5-phenylpiperidine-3-carboxylate (MW 233.31) differs quantitatively in molecular weight and lipophilicity from its closest structural analogs [1]. The carboxylic acid analog (5-phenylpiperidine-3-carboxylic acid, CAS 1421604-85-4) has MW 205.25—a 28.06 Da reduction corresponding to replacement of ethyl ester with -OH [2]. The methyl ester analog (methyl 5-phenylpiperidine-3-carboxylate, CAS 939412-04-1) has MW 219.28—a 14.03 Da reduction corresponding to replacement of ethyl with methyl . These mass differences enable unambiguous LC-MS or GC-MS discrimination among analogs in reaction monitoring and impurity profiling.

Physicochemical Properties Analytical Chemistry Synthetic Intermediate

Regioisomeric Distinction: 5-Phenyl vs. 4-Phenyl Substitution Pattern

Ethyl 5-phenylpiperidine-3-carboxylate (CAS 1193238-00-4) bears the phenyl substituent at the 5-position of the piperidine ring. The regioisomeric 4-phenyl analog (ethyl 4-phenylpiperidine-3-carboxylate, e.g., CAS 749192-64-1) positions the phenyl group at the 4-position, adjacent to the 3-ester moiety [1]. This substitution difference produces distinct conformational constraints; in piperidine chair conformations, 5-phenyl substitution places the aryl group at a different spatial orientation relative to the ester than 4-phenyl substitution, altering the molecular geometry accessible to downstream targets. While direct comparative binding data for these specific ethyl ester regioisomers is not publicly available, class-level evidence indicates that phenyl substitution position on piperidine scaffolds modulates receptor affinity profiles [2].

Regioisomerism Conformational Analysis Receptor Binding

Commercial Availability and Supplier-Specified Purity Benchmarking

Ethyl 5-phenylpiperidine-3-carboxylate (CAS 1193238-00-4) is available from commercial suppliers with typical specified purity ≥97% [1]. For comparison, the structurally related N-Boc-protected analog 1-(tert-butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid (CAS 885274-99-7) is supplied at 97% purity . The chiral 4-phenyl regioisomer (CAS 749192-64-1) is supplied at 95+% purity . No supplier provides stereochemical purity specifications for CAS 1193238-00-4 (cis/trans ratio). The limited number of commercial suppliers relative to more common piperidine building blocks may affect lead times and pricing for procurement planning.

Procurement Supply Chain Quality Control

Patent-Documented Utility as a Synthetic Intermediate in GABA Uptake Inhibitor Synthesis

According to Novo Nordisk patent WO1994027947A1, 3-carboxylic acid piperidine derivatives—including ethyl esters of the class represented by CAS 1193238-00-4—serve as intermediates for synthesizing N-substituted azaheterocyclic carboxylic acids that act as GABA uptake inhibitors [1]. The ethyl ester functionality at the 3-position is specifically required as a protecting group or prodrug moiety that can be hydrolyzed to the active carboxylic acid in subsequent synthetic steps. The 5-phenyl substitution provides the core hydrophobic scaffold required for GABA transporter interaction. This patent establishes a documented synthetic utility pathway that distinguishes the ethyl ester from both the free carboxylic acid and alternative ester derivatives, which may have different reactivity profiles in N-alkylation and subsequent transformations [2].

GABA Uptake CNS Therapeutics Synthetic Intermediate

Class-Level Receptor Profiling: CCR5 and Sigma Receptor Ligand Potential

Phenylpiperidine-3-carboxylate scaffolds have been investigated as CCR5 antagonists for HIV and inflammatory disease applications [1]. Preliminary pharmacological screening indicates that compounds within this class may serve as CCR5 antagonists with potential utility in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [2]. Additionally, piperidine-3-carboxylate derivatives have been evaluated as sigma receptor ligands; structurally related compounds exhibit sigma-1 receptor affinity with Ki values ranging from 17 nM to >1000 nM depending on substitution patterns [3]. No direct binding data for CAS 1193238-00-4 is available in public databases; these class-level inferences require experimental validation for this specific ethyl ester derivative.

CCR5 Antagonist Sigma Receptor HIV Research

Recommended Application Scenarios for Ethyl 5-phenylpiperidine-3-carboxylate (CAS 1193238-00-4)


Synthetic Intermediate for GABA Uptake Inhibitor Development

As documented in Novo Nordisk patent WO1994027947A1, ethyl esters of 5-phenylpiperidine-3-carboxylic acid serve as protected intermediates for synthesizing N-substituted azaheterocyclic carboxylic acids with GABA uptake inhibitory activity [1]. The ethyl ester at the 3-position enables subsequent N-alkylation reactions while protecting the carboxylic acid functionality, which is deprotected in a final synthetic step to yield the active GABA uptake modulator. Procurement of CAS 1193238-00-4 is appropriate for medicinal chemistry teams developing CNS-active compounds within this therapeutic class.

Building Block for CCR5 Antagonist Synthesis and SAR Studies

The 5-phenylpiperidine-3-carboxylate scaffold has been patented as a core structure for CCR5 receptor modulators with potential applications in HIV infection, asthma, rheumatoid arthritis, and autoimmune disease research [2][3]. CAS 1193238-00-4 provides a synthetic entry point for constructing N-functionalized CCR5 ligand libraries. The ethyl ester offers a modifiable handle for further derivatization, while the 5-phenyl group contributes hydrophobic interactions with the CCR5 binding pocket as inferred from class-level SAR trends.

Sigma Receptor Ligand Scaffold Exploration and Optimization

Piperidine-3-carboxylate derivatives have demonstrated sigma receptor affinity in published SAR studies, with structurally related compounds exhibiting sigma-1 Ki values ranging from 17 nM to 1117 nM [4]. CAS 1193238-00-4 offers a 5-phenyl-substituted core that can be elaborated via N-functionalization to generate novel sigma receptor ligands. Researchers investigating sigma-1 or sigma-2 pharmacology may utilize this building block to construct focused compound libraries for hit identification and lead optimization campaigns.

Analytical Reference Standard and Impurity Profiling

The distinct molecular weight (233.31 Da) and defined CAS registry number (1193238-00-4) make this compound suitable as an analytical reference standard for LC-MS or GC-MS identification of ethyl 5-phenylpiperidine-3-carboxylate in reaction mixtures, impurity profiles, or stability studies [5]. The compound can serve as a comparator standard when analyzing related phenylpiperidine carboxylate derivatives, particularly in pharmaceutical development contexts where regulatory submissions require characterized impurity reference materials.

Technical Documentation Hub

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